
Tetradecatridecaene-1,14-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecatridecaene-1,14-dithione is an organic compound characterized by the presence of two sulfur atoms and a long carbon chain with multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecatridecaene-1,14-dithione typically involves the reaction of a long-chain alkyne with a sulfur source under specific conditions. One common method is the reaction of a tetradecatridecaene with elemental sulfur or a sulfur-containing reagent such as thiourea in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dithione moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecatridecaene-1,14-dithione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to thiols or other sulfur-containing functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetradecatridecaene-1,14-dithione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Tetradecatridecaene-1,14-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound’s double bonds can participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithianes: These compounds also contain sulfur atoms and are used as protecting groups in organic synthesis.
1,4-Dithianes: Similar to 1,3-dithianes but with a different sulfur atom arrangement, used in the synthesis of complex molecular architectures.
Dithiolene Ligands: These ligands are known for their redox activity and ability to coordinate with metal centers.
Uniqueness
Tetradecatridecaene-1,14-dithione is unique due to its long carbon chain with multiple double bonds, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
628315-48-0 |
|---|---|
Formule moléculaire |
C14S2 |
Poids moléculaire |
232.3 g/mol |
InChI |
InChI=1S/C14S2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16 |
Clé InChI |
OGRPQDVXMAQRJB-UHFFFAOYSA-N |
SMILES canonique |
C(=C=C=C=C=C=C=C=S)=C=C=C=C=C=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
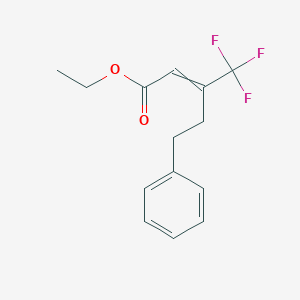
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
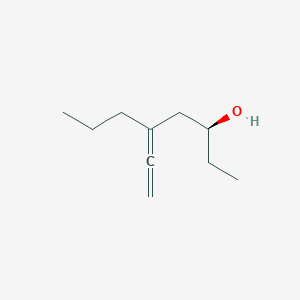
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)

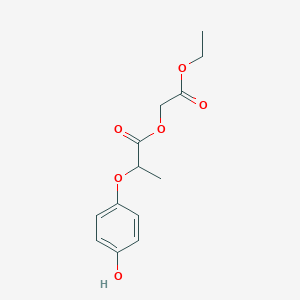
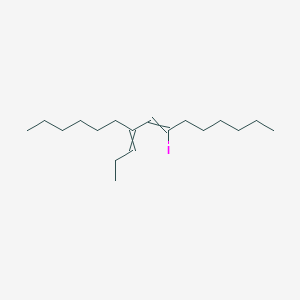
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
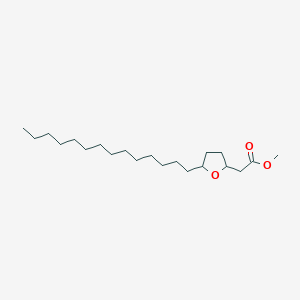
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)
